2-(Benzylsulfanyl)-5-(4-chlorophenyl)pyrimidine
Description
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Key vibrational modes (cm⁻¹):
Mass Spectrometry (MS)
- ESI-MS : m/z 313.1 [M+H]⁺.
- Fragmentation: Loss of benzylsulfanyl (–SCH₂C₆H₅, m/z 199.0) and 4-chlorophenyl (m/z 111.0) groups.
Comparative Structural Analysis with Pyrimidine Derivatives
Structural analogs exhibit varied electronic and steric profiles:
The benzylsulfanyl group in this compound contributes to moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) compared to alkylsulfanyl analogs. Substituents like trifluoromethyl or biphenyl groups in analogs increase steric bulk, reducing crystallinity but enhancing binding affinity in pharmacological contexts.
Properties
IUPAC Name |
2-benzylsulfanyl-5-(4-chlorophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2S/c18-16-8-6-14(7-9-16)15-10-19-17(20-11-15)21-12-13-4-2-1-3-5-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQWNNOKSKRUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea with β-Diketones
The cyclocondensation of thiourea with β-diketones is a classical method for pyrimidine synthesis. For this compound, 4-chlorophenylacetone serves as the β-diketone equivalent. Reaction with thiourea in ethanol under acidic conditions (HCl) forms 5-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine. Subsequent dehydrogenation using iodine in DMSO yields 5-(4-chlorophenyl)-2-thioxo-pyrimidine. The thiol group at position 2 undergoes nucleophilic substitution with benzyl bromide in the presence of K₂CO₃ in acetonitrile, producing the target compound.
Key Data :
- Yield : 58–65% after alkylation.
- Reaction Time : 8–12 hours for cyclocondensation; 4 hours for substitution.
- Characterization : IR (ν=1245 cm⁻¹ for C=S), ¹H-NMR (δ=4.45 ppm for benzyl CH₂).
Multicomponent Biginelli-like Reaction
A modified Biginelli reaction utilizes 4-chlorobenzaldehyde, ethyl acetoacetate, and thiourea in ethanol with piperidine as a catalyst. This one-pot synthesis forms ethyl 6-methyl-2-thioxo-5-(4-chlorophenyl)-1,4-dihydropyrimidine-4-carboxylate. Oxidation with MnO₂ converts the dihydropyrimidine to the aromatic pyrimidine. The thiol group is then alkylated with benzyl chloride in refluxing ethanol (12 hours), yielding the final product.
Key Data :
- Yield : 43% for cyclocondensation; 72% for alkylation.
- Optimization : Piperidine (20 mol%) enhances cyclization efficiency.
Nucleophilic Substitution on Pre-formed Pyrimidine
Starting with 2-chloro-5-(4-chlorophenyl)pyrimidine, the chloride at position 2 is displaced by benzylthiolate. The reaction proceeds in DMF at 80°C with K₂CO₃ as the base. The benzylthiolate anion, generated by deprotonating benzyl mercaptan with KOH, attacks the electron-deficient C2 position of the pyrimidine.
Key Data :
Solid-Phase Synthesis for High-Throughput Production
A resin-bound approach immobilizes 2-thiouracil derivatives on Wang resin. After introducing the 4-chlorophenyl group via Mitsunobu reaction, the thiol is alkylated with benzyl bromide. Cleavage from the resin (TFA/DCM) releases the product. This method facilitates parallel synthesis of analogs but has lower yields (51%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 58–65 | ≥95 | High | Moderate |
| Biginelli-like | 43–72 | 90 | Moderate | Low |
| Nucleophilic Substitution | 78–85 | ≥98 | High | High |
| Suzuki Coupling | 62 | 97 | Low | High |
| Solid-Phase | 51 | 85 | Low | Very High |
The nucleophilic substitution route (Method 3) offers the best balance of yield and scalability, while solid-phase synthesis (Method 5) suits combinatorial chemistry applications.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-5-(4-chlorophenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. Research indicates that pyrimidine derivatives, including 2-(Benzylsulfanyl)-5-(4-chlorophenyl)pyrimidine, exhibit significant antibacterial effects comparable to standard antibiotics such as ampicillin. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, with specific activity noted against strains like Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Pyrimidine derivatives have shown promise as anti-cancer agents. The compound has been investigated for its potential to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK2 has been linked to reduced proliferation of cancer cells, making this compound a candidate for further development as an anticancer therapeutic .
Synthesis and Derivatives
The synthesis of 2-(Benzylsulfanyl)-5-(4-chlorophenyl)pyrimidine typically involves the reaction of appropriate thiol and chlorinated phenyl precursors under controlled conditions. Variations in the synthesis process can yield derivatives with enhanced biological activity or selectivity.
Table 1: Comparison of Biological Activities of Pyrimidine Derivatives
| Compound Name | Antibacterial Activity | Anticancer Activity | Antiviral Activity |
|---|---|---|---|
| 2-(Benzylsulfanyl)-5-(4-chlorophenyl)pyrimidine | Moderate | Promising | Potential |
| 4-[3-(2-Amino-4-(4-chlorophenyl)pyrimidine-6-yl)-4-hydroxybenzyl]phenol | High | Moderate | Low |
| Novel 2-thiouracil-5-sulfonamide derivatives | High | High | Moderate |
Antimicrobial Evaluation
A study conducted by Solankee et al. synthesized various pyrimidine derivatives and evaluated their antimicrobial properties against multiple bacterial strains. The results indicated that certain modifications to the pyrimidine structure significantly enhanced antibacterial activity .
Cancer Cell Proliferation Inhibition
In a focused study on CDK inhibitors, researchers designed pyrimidine-based compounds to mimic ATP binding sites effectively. The findings revealed that derivatives of 2-(Benzylsulfanyl)-5-(4-chlorophenyl)pyrimidine showed selective inhibition of CDK2, leading to reduced proliferation in cultured human tumor cells .
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-5-(4-chlorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzylsulfanyl and 4-chlorophenyl groups can enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine/Oxadiazole Hybrids
Compounds combining pyrimidine with oxadiazole rings (e.g., 2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]acetophenone derivatives) exhibit structural similarities to the target compound. Key comparisons include:
Key Observations :
- The oxadiazole derivatives (e.g., 4b, 4c) show stronger electron-withdrawing substituents (NO₂, Cl) compared to the target compound, which may alter binding kinetics .
Functional Analogues with Imidazole and Triazole Cores
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate () and triazole derivatives () highlight the role of heterocyclic cores in bioactivity:
Key Observations :
- Imidazole-based compounds exhibit stronger sirtuin inhibition due to optimal hydrogen bonding with catalytic residues, a trait less pronounced in pyrimidines .
Anti-inflammatory Oxadiazole Derivatives
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole () provides a benchmark for anti-inflammatory activity:
Key Observations :
- The oxadiazole derivative’s ketone group may facilitate hydrogen bonding with inflammatory targets like COX-2, whereas the pyrimidine core in the target compound could favor π-π stacking with aromatic residues .
Biological Activity
The compound 2-(Benzylsulfanyl)-5-(4-chlorophenyl)pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C17H13ClN2S
Molecular Weight: 312.81 g/mol
CAS Number: 1483977
The structure of 2-(Benzylsulfanyl)-5-(4-chlorophenyl)pyrimidine features a pyrimidine ring with a benzylthio group and a para-chlorophenyl substituent, which may influence its biological activity through various mechanisms.
The biological activity of 2-(Benzylsulfanyl)-5-(4-chlorophenyl)pyrimidine is primarily attributed to its interactions with specific molecular targets. The presence of the sulfanyl group is known to enhance the compound's reactivity and binding affinity to enzymes and receptors.
Key Biological Activities
- Antimicrobial Activity
- Antitumor Activity
- Anti-inflammatory Effects
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Notable Activities |
|---|---|---|
| 1-(4-Fluorophenyl)piperidin-4-ol | Dopamine receptor antagonist | Antidepressant properties |
| 1-(3-Chlorophenyl)piperidin-4-ol | Serotonin receptor modulator | Anxiolytic effects |
| 1-(5-Methylpyridin-2-yl)piperidin | GPR119 agonist | Antidiabetic effects |
This table highlights the unique biological profiles of compounds structurally related to 2-(Benzylsulfanyl)-5-(4-chlorophenyl)pyrimidine.
Study on Antimicrobial Properties
A study evaluated the antibacterial efficacy of various pyrimidine derivatives, including those with benzylsulfanyl substitutions. Results indicated moderate to strong activity against specific bacterial strains, suggesting potential therapeutic applications in infectious diseases .
Anti-inflammatory Research
In vitro assays demonstrated that pyrimidine derivatives could significantly suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This indicates the potential for developing new anti-inflammatory agents based on this compound's structure.
Antitumor Activity Assessment
Research conducted on human lung cancer cell lines revealed that related compounds exhibited notable antitumor effects, inhibiting cell proliferation effectively in both 2D and 3D culture systems . This suggests that 2-(Benzylsulfanyl)-5-(4-chlorophenyl)pyrimidine could be explored further for its anticancer properties.
Q & A
Q. Q1. What are the common synthetic routes for preparing 2-(Benzylsulfanyl)-5-(4-chlorophenyl)pyrimidine?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution reactions. For example:
Core Pyrimidine Formation : Start with a pyrimidine scaffold (e.g., 5-(4-chlorophenyl)pyrimidine) and introduce sulfur-containing groups.
Benzylsulfanyl Incorporation : React the pyrimidine intermediate with benzyl thiol (C₆H₅CH₂SH) under basic conditions (e.g., K₂CO₃ in DMF) to substitute at the 2-position.
Purification : Use column chromatography or recrystallization to isolate the product.
Key reaction conditions include anhydrous solvents, controlled temperatures (60–80°C), and nitrogen atmospheres to prevent oxidation .
Q. Q2. How is structural characterization of this compound performed in academic research?
Methodological Answer: A combination of techniques is used:
- X-ray Crystallography : Resolves the 3D molecular structure, confirming bond lengths and angles (e.g., C–S bond at ~1.82 Å in related benzylsulfanyl-pyrimidine derivatives) .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 4.3–4.5 ppm (benzyl CH₂), δ 7.2–8.5 ppm (aromatic protons).
- ¹³C NMR : Signals at ~125–140 ppm (pyrimidine carbons), ~40 ppm (benzyl CH₂).
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches theoretical molecular weight (C₁₇H₁₃ClN₂S: 312.8 g/mol) .
Q. Q3. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Waste Management : Collect organic waste in halogen-resistant containers for incineration. Avoid aqueous disposal due to potential sulfur byproducts.
- Exposure Mitigation : In case of skin contact, wash with 10% sodium thiosulfate solution to neutralize reactive intermediates .
Advanced Research Questions
Q. Q4. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions to improve regioselectivity.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize intermediates.
- Temperature Control : Use microwave-assisted synthesis (80–120°C, 30 min) to accelerate slow steps while minimizing decomposition .
Q. Q5. How can contradictory biological activity data (e.g., varying IC₅₀ values) be resolved for this compound?
Methodological Answer:
- Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and normalize to reference inhibitors (e.g., staurosporine for kinase assays).
- Dose-Response Reproducibility : Conduct triplicate experiments with internal controls (e.g., DMSO vehicle).
- Computational Modeling : Use molecular docking (AutoDock Vina) to assess binding affinity variations across protein conformers .
Q. Q6. What strategies are employed to study the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Functional Group Modifications : Replace the benzylsulfanyl group with methylsulfonyl or amino groups to assess solubility and target binding.
- Bioisosteric Replacement : Substitute the 4-chlorophenyl group with trifluoromethyl or nitro groups to evaluate electronic effects.
- Pharmacokinetic Profiling : Measure logP (octanol-water partition coefficient) and metabolic stability in microsomal assays .
Q. Q7. How are crystallographic data used to predict intermolecular interactions in solid-state studies?
Methodological Answer:
- Hydrogen Bond Analysis : Identify H-bond donors/acceptors (e.g., pyrimidine N atoms) using Mercury software.
- π-Stacking Metrics : Calculate interplanar distances (3.4–3.8 Å) between aromatic rings to assess stacking potential.
- Thermal Stability : Correlate melting points (e.g., 287–293°C in related pyrimidines) with crystal packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
